molecular formula C16H16N2O B13997674 2-(Benzylamino)-3-hydroxy-3-phenylpropanenitrile CAS No. 64399-69-5

2-(Benzylamino)-3-hydroxy-3-phenylpropanenitrile

Cat. No.: B13997674
CAS No.: 64399-69-5
M. Wt: 252.31 g/mol
InChI Key: CIMNMGSTJUNKKP-UHFFFAOYSA-N
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Description

2-(Benzylamino)-3-hydroxy-3-phenylpropanenitrile is an organic compound that features a benzylamino group, a hydroxyl group, and a phenyl group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-3-hydroxy-3-phenylpropanenitrile typically involves the reaction of benzylamine with a suitable precursor, such as a nitrile or an aldehyde. One common method is the reductive amination of benzaldehyde with benzylamine, followed by cyanation to introduce the nitrile group. The reaction conditions often involve the use of reducing agents like sodium borohydride or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-3-hydroxy-3-phenylpropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2-(Benzylamino)-3-hydroxy-3-phenylpropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-3-hydroxy-3-phenylpropanenitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or interact with receptors to exert its effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylamino)-2-hydroxyalkyl derivatives: These compounds share a similar structure but differ in the length and substitution of the alkyl chain.

    Benzylamine derivatives: Compounds with variations in the substituents on the benzylamine group.

Properties

CAS No.

64399-69-5

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-(benzylamino)-3-hydroxy-3-phenylpropanenitrile

InChI

InChI=1S/C16H16N2O/c17-11-15(16(19)14-9-5-2-6-10-14)18-12-13-7-3-1-4-8-13/h1-10,15-16,18-19H,12H2

InChI Key

CIMNMGSTJUNKKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C#N)C(C2=CC=CC=C2)O

Origin of Product

United States

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